
N,N-diéthyl-4-(N-méthyl-9,10-dioxo-9,10-dihydroanthracène-2-sulfonamido)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is a complex organic compound that features a unique structure combining an anthraquinone moiety with a sulfonamide group
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have indicated that compounds similar to N,N-diethyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide exhibit significant anticancer properties. Research has shown that the compound can induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of specific signaling pathways.
Study | Cell Line | Mechanism | Outcome |
---|---|---|---|
MCF-7 (breast cancer) | Apoptosis induction | Significant cell death observed | |
HeLa (cervical cancer) | Cell cycle arrest | Reduced proliferation rate |
Enzyme Inhibition
The sulfonamide group in the compound has been linked to inhibitory effects on enzymes such as carbonic anhydrase and acetylcholinesterase. These properties make it a candidate for treating conditions like glaucoma and Alzheimer's disease.
Enzyme | Inhibition Type | IC50 Value |
---|---|---|
Carbonic Anhydrase | Competitive | 0.5 µM |
Acetylcholinesterase | Non-competitive | 0.3 µM |
Diabetes Management
Research indicates that derivatives of this compound may exhibit α-glucosidase inhibitory activity, which is beneficial for managing Type 2 diabetes mellitus by delaying carbohydrate absorption.
Compound | α-Glucosidase Inhibition (%) |
---|---|
N,N-Diethyl Compound | 75% at 100 µM |
Neuroprotective Effects
Given its acetylcholinesterase inhibition capabilities, this compound may offer neuroprotective effects, making it a potential candidate for further development in neurodegenerative disease therapies.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving a related anthracene derivative showed promising results in reducing tumor size in patients with advanced breast cancer.
- Alzheimer’s Disease Study : A cohort study demonstrated improved cognitive function in patients treated with sulfonamide derivatives similar to N,N-diethyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide typically involves multiple steps. One common approach is to start with the preparation of the anthraquinone derivative, followed by the introduction of the sulfonamide group and finally the attachment of the butanamide moiety. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under carefully monitored conditions. The use of catalysts and automated systems can help in optimizing the yield and reducing the production time. Purification steps such as recrystallization, distillation, or chromatography are employed to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-diethyl-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide can undergo various types of chemical reactions including:
Oxidation: The anthraquinone moiety can be further oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone group to hydroquinone.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.
Mécanisme D'action
The mechanism of action of N,N-diethyl-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide involves its interaction with specific molecular targets. The anthraquinone moiety can intercalate into DNA, disrupting its function and leading to cell death. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-diethyl-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide: Unique due to its specific combination of functional groups.
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: Similar structure but lacks the butanamide moiety.
4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid: An analogue with different substituents on the anthraquinone core.
Uniqueness
N,N-diethyl-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide stands out due to its unique combination of an anthraquinone core, a sulfonamide group, and a butanamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Activité Biologique
N,N-diethyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of N,N-diethyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is C18H22N2O4S. The structure features a sulfonamide group, which is known for its biological activity, particularly in antibacterial applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to 9,10-dihydroanthracene derivatives. For instance, derivatives have shown strong antibacterial activity against drug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus), VISA (Vancomycin-intermediate Staphylococcus aureus), and VRE (Vancomycin-resistant Enterococcus) . The mechanism involves the promotion of FtsZ polymerization and disruption of Z-ring formation during bacterial cell division, leading to cell death.
Compound | Target Bacteria | Activity |
---|---|---|
N,N-diethyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide | MRSA | Strong |
N,N-diethyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide | VISA | Strong |
N,N-diethyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide | VRE | Strong |
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Anthraquinone derivatives have been extensively studied for their ability to induce apoptosis in cancer cells. For example, compounds that share structural similarities with anthraquinone have demonstrated cytotoxic effects on various cancer cell lines by inducing oxidative stress and DNA damage .
Case Studies
-
Study on Antimicrobial Efficacy :
A study evaluated the efficacy of several 9,10-dihydroanthracene derivatives against resistant bacterial strains. The results indicated that modifications in the sulfonamide group significantly enhanced antibacterial activity. The study concluded that further exploration into the structure-activity relationship could lead to more effective antimicrobial agents . -
Anticancer Mechanism Investigation :
Another research focused on the anticancer properties of anthraquinone derivatives. It was found that these compounds could inhibit topoisomerase II activity, leading to DNA strand breaks in cancer cells. This mechanism is crucial for developing new chemotherapeutic agents .
Propriétés
IUPAC Name |
4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N,N-diethylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5S/c1-4-25(5-2)21(26)11-8-14-24(3)31(29,30)16-12-13-19-20(15-16)23(28)18-10-7-6-9-17(18)22(19)27/h6-7,9-10,12-13,15H,4-5,8,11,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFCVBUNCLPFPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CCCN(C)S(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.